Methyl 4-ethoxy-3-iodo-5-methylbenzoate
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Overview
Description
Methyl 4-ethoxy-3-iodo-5-methylbenzoate is an organic compound with the molecular formula C11H13IO3. It is a derivative of benzoic acid, featuring an iodine atom, an ethoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethoxy-3-iodo-5-methylbenzoate typically involves the iodination of a precursor compound, such as Methyl 4-ethoxy-5-methylbenzoate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is usually performed under mild conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-3-iodo-5-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution: Products include azides, nitriles, and other substituted benzoates.
Coupling: Products are typically biaryl compounds.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 4-ethoxy-3-iodo-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-ethoxy-3-iodo-5-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-iodo-3-methylbenzoate
- Methyl 4-ethoxy-3-methylbenzoate
- Methyl 4-iodo-5-methylbenzoate
Uniqueness
Methyl 4-ethoxy-3-iodo-5-methylbenzoate is unique due to the presence of both an ethoxy group and an iodine atom on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
methyl 4-ethoxy-3-iodo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-4-15-10-7(2)5-8(6-9(10)12)11(13)14-3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVAGFBKIPJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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